[4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate
Overview
Description
[4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate: is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a cyclohexylcarbamoyl group and a methoxy group attached to a phenyl ring, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate can be achieved through a multi-step process. One common method involves the esterification of 4-(cyclohexylcarbamoyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the specific reaction conditions and reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structure allows for the investigation of the specificity and kinetics of these enzymes.
Medicine: In medicine, this compound has potential applications as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.
Industry: In the industrial sector, this compound can be used as a precursor in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in various synthetic pathways.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate involves its hydrolysis to release the active components. The ester bond is cleaved by esterases, resulting in the formation of 4-(cyclohexylcarbamoyl)-2-methoxyphenol and acetic acid. The released phenol can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[4-(Cyclohexylcarbamoyl)-2-hydroxyphenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
[4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] propionate: Similar structure but with a propionate ester instead of an acetate ester.
[4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Uniqueness: The uniqueness of [4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group enhances its stability and lipophilicity, while the methoxy group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)-2-methoxyphenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(18)21-14-9-8-12(10-15(14)20-2)16(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSWHCFKSJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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